molecular formula C12H16O2 B008697 Ethyl 3-(o-tolyl)propanoate CAS No. 104750-61-0

Ethyl 3-(o-tolyl)propanoate

Cat. No.: B008697
CAS No.: 104750-61-0
M. Wt: 192.25 g/mol
InChI Key: UPWUNVDPYBAGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(o-tolyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from the reaction between o-tolylpropanoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of an ethyl group attached to the carboxyl group of 3-(o-tolyl)propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(o-tolyl)propanoate can be synthesized through the esterification of 3-(o-tolyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-(o-tolyl)propanoic acid+ethanolH2SO4Ethyl 3-(o-tolyl)propanoate+water\text{3-(o-tolyl)propanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(o-tolyl)propanoic acid+ethanolH2​SO4​​Ethyl 3-(o-tolyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction under milder conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(o-tolyl)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester bond can be cleaved to yield 3-(o-tolyl)propanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

    Hydrolysis: 3-(o-tolyl)propanoic acid and ethanol.

    Reduction: 3-(o-tolyl)propanol.

    Oxidation: 3-(o-carboxyphenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-(o-tolyl)propanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Employed in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of ethyl 3-(o-tolyl)propanoate in biological systems involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-(o-tolyl)propanoic acid, which can then interact with enzymes and receptors in the body. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function.

Comparison with Similar Compounds

Ethyl 3-(o-tolyl)propanoate can be compared to other similar esters such as:

    Ethyl 3-(m-tolyl)propanoate: Similar structure but with the methyl group in the meta position.

    Ethyl 3-(p-tolyl)propanoate: Similar structure but with the methyl group in the para position.

    Ethyl 3-phenylpropanoate: Lacks the methyl group on the aromatic ring.

The uniqueness of this compound lies in the ortho position of the methyl group, which can influence its reactivity and interaction with biological targets.

Biological Activity

Ethyl 3-(o-tolyl)propanoate is an organic compound with notable biological activities, particularly in the fields of cancer research, antimicrobial studies, and anti-inflammatory applications. This article explores its chemical properties, synthesis methods, biological mechanisms, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : Approximately 206.24 g/mol
  • Structure : It consists of an ethyl ester group attached to a propanoic acid backbone with an ortho-tolyl substituent. The unique arrangement of functional groups influences its biological interactions.

Synthesis Methods

This compound can be synthesized through the esterification of 3-(o-tolyl)propanoic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid. The general reaction can be summarized as follows:

3 o tolyl propanoic acid+ethanolH2SO4Ethyl 3 o tolyl propanoate+water\text{3 o tolyl propanoic acid}+\text{ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 3 o tolyl propanoate}+\text{water}

This reaction is often conducted under reflux conditions to ensure completion.

Cancer Research

Recent studies indicate that this compound exhibits potential antitumor effects. It has been utilized in the preparation of cambinol analogs, which are known for their ability to inhibit sirtuins—proteins that play a crucial role in cellular regulation and cancer progression. The structural features of this compound may enhance its interaction with biological targets involved in tumor growth and survival pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. In particular, it has shown promise against Gram-positive bacteria and fungi. Its mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory responses by inhibiting specific cytokines and enzymes involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 3-oxo-3-(p-tolyl)propanoateC₁₂H₁₄O₃Para-substituted tolyl group; different biological interactions
Methyl 3-oxo-3-(m-tolyl)propanoateC₁₂H₁₄O₃Methyl group instead of ethyl; altered solubility properties
Ethyl 2-methylbenzoylacetateC₁₂H₁₄O₃Different substitution pattern; explored for pharmaceutical applications

Case Studies

  • Cancer Cell Line Studies : Research involving various cancer cell lines has demonstrated that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells, highlighting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy Testing : In vitro assays have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .
  • Inflammation Model Studies : Animal models have indicated that this compound can reduce inflammation markers significantly when administered during induced inflammatory conditions, supporting its potential use in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 3-(2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWUNVDPYBAGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542744
Record name Ethyl 3-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104750-61-0
Record name Ethyl 2-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104750-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(o-tolyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(o-tolyl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(o-tolyl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(o-tolyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(o-tolyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(o-tolyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.